molecular formula C24H21N3O4S2 B2620025 (E)-methyl 5-ethyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidine-5-carboxamido)thiophene-3-carboxylate CAS No. 743473-41-8

(E)-methyl 5-ethyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidine-5-carboxamido)thiophene-3-carboxylate

Cat. No.: B2620025
CAS No.: 743473-41-8
M. Wt: 479.57
InChI Key: OXLQNTVEGQTYCQ-OCOZRVBESA-N
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Description

(E)-methyl 5-ethyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidine-5-carboxamido)thiophene-3-carboxylate is a complex organic compound that features a thiazolidine ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 5-ethyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidine-5-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the thiophene ring and other functional groups. Common reagents used in these reactions include thionyl chloride, ethylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 5-ethyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidine-5-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Functional groups can be replaced with others to create derivatives of the compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-methyl 5-ethyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidine-5-carboxamido)thiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its complex structure and functional groups. It may also serve as a model compound for studying the behavior of similar molecules in biological systems.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or reactivity. Its unique structure makes it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of (E)-methyl 5-ethyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidine-5-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-methyl 5-ethyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidine-5-carboxamido)thiophene-3-carboxylate is unique due to its combination of a thiazolidine ring, a thiophene ring, and multiple functional groups. This combination provides a versatile platform for chemical modifications and applications in various fields.

Properties

IUPAC Name

methyl 5-ethyl-2-[(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidine-5-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-3-17-14-18(23(30)31-2)21(32-17)26-20(28)19-22(29)27(16-12-8-5-9-13-16)24(33-19)25-15-10-6-4-7-11-15/h4-14,19H,3H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLQNTVEGQTYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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